2,2-Dichloro-2-fluoro-1,1-diphenylethanol
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Overview
Description
2,2-Dichloro-2-fluoro-1,1-diphenylethanol is a chemical compound with the molecular formula C14H11Cl2FO It is characterized by the presence of two chlorine atoms, one fluorine atom, and two phenyl groups attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-2-fluoro-1,1-diphenylethanol typically involves the reaction of 2,2-dichloro-2-fluoro-1,1-diphenylethylene with water under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of water to the double bond, resulting in the formation of the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-2-fluoro-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2-Dichloro-2-fluoro-1,1-diphenylethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-2-fluoro-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The presence of halogen atoms and phenyl groups contributes to its reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-2-fluoro-1-phenylethanone: Similar in structure but lacks one phenyl group.
Ethene, 1,1-dichloro-2,2-difluoro-: Contains similar halogen atoms but has a different backbone structure.
Uniqueness
2,2-Dichloro-2-fluoro-1,1-diphenylethanol is unique due to the presence of both chlorine and fluorine atoms along with two phenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
726-76-1 |
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Molecular Formula |
C14H11Cl2FO |
Molecular Weight |
285.1 g/mol |
IUPAC Name |
2,2-dichloro-2-fluoro-1,1-diphenylethanol |
InChI |
InChI=1S/C14H11Cl2FO/c15-14(16,17)13(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H |
InChI Key |
OSEUYXATLUFXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(Cl)Cl)O |
Origin of Product |
United States |
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